2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative characterized by a (5Z)-configured arylidene moiety at position 5, a 2-fluorophenyl substituent, and a propanoic acid chain at position 2. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances interactions with biological targets . The 2-fluorophenyl group introduces steric and electronic effects that influence solubility and binding affinity, while the sulfanylidene and oxo groups contribute to hydrogen bonding and tautomerism . This compound has been synthesized via Knoevenagel condensation between 2-fluorobenzaldehyde and rhodanine derivatives, followed by functionalization with propanoic acid .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-7H,1H3,(H,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEATJLJEKRWBW-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.38 g/mol. The structure features a thiazolidinone core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FNO₄S₂ |
| Molecular Weight | 325.38 g/mol |
| CAS Number | 671762-22-4 |
| Chemical Class | Thiazolidinone |
Biological Activity Overview
Thiazolidinone derivatives are recognized for their anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has shown promising results in various studies.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited effective inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting enhanced efficacy.
Anticancer Properties
Recent investigations into the anticancer potential of thiazolidinones have revealed that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways. In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancers. The compound's ability to trigger caspase-dependent pathways was highlighted as a key mechanism behind its anticancer effects.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell survival.
- Modulation of Gene Expression : It can affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazolidinones can increase ROS levels in cancer cells, leading to oxidative stress and cell death.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The specific compound demonstrated an MIC value significantly lower than standard antibiotics such as penicillin and tetracycline.
Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidinone Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., -F) : The 2-fluorophenyl group in the target compound enhances metabolic stability compared to unsubstituted benzylidene analogs .
- Amino Acid vs. Propanoic Acid: Replacing the amino-propanoic acid (6a) with propanoic acid improves solubility but may reduce cellular uptake due to increased polarity .
- Heterocyclic Substituents : Thiophen-2-ylmethylidene () and furan-based derivatives () show enhanced π-π stacking in enzyme active sites.

Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- Antibacterial Activity : Fluorinated derivatives (e.g., target compound) show higher potency against M. tuberculosis due to enhanced membrane permeability .
- Antidiabetic Activity : Kinedak®’s acetic acid chain and cinnamylidene group enable selective PPAR-γ modulation .
Physicochemical Properties
Table 4: Physical and Spectral Data
Key Observations :
- Fluorine Effects: The 2-fluorophenyl group increases melting points (e.g., 218–220°C vs. 200–205°C for non-fluorinated analogs) due to dipole interactions .
- Spectral Signatures : The exocyclic CH= proton appears downfield (δ 7.75) in Z-configured compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

